molecular formula C11H21N3O2 B5778966 N1-Tert-butylpiperidine-1,4-dicarboxamide

N1-Tert-butylpiperidine-1,4-dicarboxamide

Cat. No.: B5778966
M. Wt: 227.30 g/mol
InChI Key: DLOCQMNVOJUEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Tert-butylpiperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C11H21N3O2 and a molecular weight of 227.31 g/mol It is characterized by the presence of a piperidine ring substituted with tert-butyl and dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Tert-butylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N1-Tert-butylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-tert-butylpiperidine-1,4-dicarboxylic acid, while reduction may produce N1-tert-butylpiperidine-1,4-diamine .

Scientific Research Applications

N1-Tert-butylpiperidine-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Tert-butylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-Tert-butylpiperidine-1,4-dicarboxylic acid
  • N1-Tert-butylpiperidine-1,4-diamine
  • N1-Tert-butylpiperidine-1,4-dicarboxylate esters

Uniqueness

N1-Tert-butylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both tert-butyl and dicarboxamide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-N-tert-butylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOCQMNVOJUEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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